molecular formula C25H21ClN6O3 B2917347 N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1112011-51-4

N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No. B2917347
CAS RN: 1112011-51-4
M. Wt: 488.93
InChI Key: RBBQNOANOWFOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide is a useful research compound. Its molecular formula is C25H21ClN6O3 and its molecular weight is 488.93. The purity is usually 95%.
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Scientific Research Applications

α-Glucosidase Inhibitory Potential

Compounds similar to N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide have shown promising α-glucosidase inhibitory potential. This was evidenced in a study where a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were synthesized and evaluated for their α-glucosidase inhibitory potential. Several compounds exhibited significant inhibition, suggesting potential applications in diabetes management (Iftikhar et al., 2019).

Photovoltaic Efficiency and Non-Linear Optical Activity

Another study focused on benzothiazolinone acetamide analogs, which share structural similarities with the compound . These molecules were analyzed for their photochemical and thermochemical properties to assess their potential as photosensitizers in dye-sensitized solar cells. The compounds demonstrated good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Their non-linear optical (NLO) activity was also investigated, which is significant for optical and electronic applications (Mary et al., 2020).

Antibacterial and Anti-Enzymatic Potential

Compounds structurally related to this compound have been evaluated for their antibacterial and anti-enzymatic potential. A study synthesized a series of N-substituted derivatives with multifunctional moieties and tested them against various bacterial strains. The compounds showed good inhibition against certain strains, suggesting potential applications in antibacterial therapies (Nafeesa et al., 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O3/c1-14-2-9-19-18(10-14)22-23(32(19)11-20(33)28-17-7-5-16(26)6-8-17)25(34)31(13-27-22)12-21-29-24(30-35-21)15-3-4-15/h2,5-10,13,15H,3-4,11-12H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBQNOANOWFOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C5CC5)CC(=O)NC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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